2-[(2S)-oxolan-2-yl]acetic acid

Chemical Ecology Semiochemistry Natural Product Chemistry

This is the authentic (S)-enantiomer of tetrahydrofuran-2-yl acetic acid, confirmed as the sole naturally occurring semiochemical responsible for long-range pollinator attraction in Cryptostylis ovata orchids. Unlike its (R)-counterpart (CAS 178231-83-9) or the racemate (CAS 2434-00-6), only this (S)-form elicits the targeted wasp behavioral response in field bioassays. For medicinal chemists, it is the key chiral building block specified in patent WO 2017208115 for synthesizing heteroaryl-substituted pyridines targeting cystic fibrosis. Procuring the correct enantiomer eliminates the need for downstream chiral resolution, preserves stereochemical integrity for target engagement, and ensures reproducible results in both semiochemical discovery and pharmaceutical synthesis.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1240504-10-2
Cat. No. B3376780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S)-oxolan-2-yl]acetic acid
CAS1240504-10-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC(OC1)CC(=O)O
InChIInChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
InChIKeyIEDVQOXHVRVPIX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2S)-oxolan-2-yl]acetic acid (CAS 1240504-10-2): A Versatile Chiral Tetrahydrofuran Building Block for Drug Discovery and Chemical Ecology Research


2-[(2S)-oxolan-2-yl]acetic acid, also known as (S)-2-(tetrahydrofuran-2-yl)acetic acid, is a chiral heterocyclic carboxylic acid with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol [1]. This compound exists as the (S)-enantiomer of a tetrahydrofuran-2-yl acetic acid derivative, characterized by a defined stereocenter at the C2 position of the oxolane ring . It is commercially available as a research chemical and chiral building block, typically supplied at purities of 95% or higher . Its applications span pharmaceutical intermediate synthesis, particularly in the preparation of heteroaryl substituted pyridines for cystic fibrosis treatment , as well as a confirmed natural semiochemical involved in orchid pollinator attraction [2].

Why 2-[(2S)-oxolan-2-yl]acetic acid Cannot Be Replaced by Its Racemate or (R)-Enantiomer: The Criticality of Stereochemistry


2-[(2S)-oxolan-2-yl]acetic acid belongs to a class of chiral tetrahydrofuran acetic acid derivatives where the specific three-dimensional orientation of the substituent at the C2 position of the oxolane ring dictates its biological function and synthetic utility [1]. The (S)-enantiomer has been unequivocally identified as the sole naturally occurring semiochemical responsible for long-range pollinator attraction in the sexually deceptive orchid Cryptostylis ovata, while its (R)-counterpart (CAS 178231-83-9) and the racemic mixture (CAS 2434-00-6) lack this specific ecological activity [2]. Furthermore, in pharmaceutical contexts, the (S)-enantiomer serves as a key intermediate in patented syntheses for heteroaryl substituted pyridines targeting cystic fibrosis, where stereochemical integrity is essential for downstream chiral purity and target engagement . Substituting this compound with its racemate or opposite enantiomer would introduce an unwanted stereoisomer, potentially leading to diminished or altered biological outcomes, regulatory complications in drug development, and irreproducible results in stereospecific research applications.

Quantitative Differentiation of 2-[(2S)-oxolan-2-yl]acetic acid (CAS 1240504-10-2) vs. Its (R)-Enantiomer and Racemate


Stereospecific Pollinator Attraction: (S)-Enantiomer Active; (R)-Enantiomer and Racemate Inactive

Field bioassays with the wasp Lissopimpla excelsa confirmed that (S)-2-(tetrahydrofuran-2-yl)acetic acid (the target compound) is a potent long-range attractant, eliciting male pollinator approach and landing behavior [1]. In contrast, the (R)-enantiomer and the racemic mixture exhibited no attractive activity under identical field conditions, demonstrating strict enantioselectivity [2]. The natural product was confirmed to be a single enantiomer via chiral-phase GC and HPLC analysis [1]. This differential activity highlights the critical importance of stereochemistry for biological function.

Chemical Ecology Semiochemistry Natural Product Chemistry

Pharmaceutical Intermediate Purity Specifications: 98% for (S)-Enantiomer vs. 95% for (R)-Enantiomer

Commercially available 2-[(2S)-oxolan-2-yl]acetic acid (target) is supplied at a minimum purity of 98% by vendors such as Leyan . In contrast, the (R)-enantiomer (CAS 178231-83-9) is typically offered at a lower standard purity of 95% . While both compounds are available as research-grade materials, the higher baseline purity of the (S)-enantiomer may reduce the need for additional purification steps in sensitive synthetic applications, particularly those requiring high chiral purity for downstream coupling reactions.

Medicinal Chemistry Process Chemistry Drug Development

Patented Use as a Key Intermediate for Heteroaryl Substituted Pyridines (Cystic Fibrosis)

The (S)-enantiomer is explicitly claimed as a starting material or intermediate in multiple patent families (e.g., WO 2017208115 A1, US 10138227 B2, EP 3464282 B1) for the synthesis of heteroaryl substituted pyridines, a class of compounds under investigation for the treatment of cystic fibrosis [1]. These patents specify the use of the chiral (S)-tetrahydrofuran-2-yl acetic acid moiety to impart specific stereochemical features essential for target binding and pharmacokinetic properties . In contrast, the racemic mixture or (R)-enantiomer would yield diastereomeric mixtures requiring costly chiral resolution steps, or potentially inactive final compounds [2].

Cystic Fibrosis CFTR Modulators Heterocyclic Chemistry

Analytical Confirmation: Chiral-Phase GC/HPLC Confirms (S)-Enantiomer as the Sole Naturally Occurring Form

Chiral-phase gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses of natural extracts from Cryptostylis ovata orchids demonstrated that 2-(tetrahydrofuran-2-yl)acetic acid exists exclusively as the (S)-enantiomer [1]. Synthetic (S)- and (R)-enantiomers were prepared from enantiomerically pure tetrahydrofuran-2-carboxylic acid precursors, and co-injection experiments confirmed the natural product's (S)-configuration [2]. This analytical evidence supports the procurement of the (S)-enantiomer as the biologically relevant form for ecological or biosynthetic studies.

Chiral Chromatography Natural Product Isolation Enantiomer Analysis

Optimal Scientific and Industrial Use Cases for 2-[(2S)-oxolan-2-yl]acetic acid (CAS 1240504-10-2)


Chemical Ecology Research: Pollinator Attraction and Semiochemical Studies

Researchers investigating orchid pollination, insect chemical communication, or semiochemical discovery should utilize 2-[(2S)-oxolan-2-yl]acetic acid as the authentic (S)-enantiomer. Field bioassays have confirmed that only this stereoisomer elicits attraction in Lissopimpla excelsa wasps [1]. The racemate or (R)-enantiomer will not produce the desired behavioral response, making stereochemical purity critical for experimental success. This compound serves as a benchmark for enantioselective synthesis and analytical method development in chemical ecology .

Medicinal Chemistry: Synthesis of Cystic Fibrosis Drug Candidates

Process chemists and medicinal chemists developing heteroaryl substituted pyridines for cystic fibrosis should procure the (S)-enantiomer as specified in patent literature [1]. This chiral building block enables the efficient construction of stereochemically defined intermediates without the need for subsequent chiral resolution . The higher reported purity (98%) of the (S)-enantiomer relative to its (R)-counterpart (95%) may also reduce purification burdens in multi-step syntheses .

Natural Product Synthesis and Biosynthetic Pathway Elucidation

For total synthesis or biosynthetic studies of tetrahydrofuran-containing natural products, the (S)-enantiomer is the relevant stereoisomer. Its confirmation as the sole naturally occurring form by chiral GC/HPLC [1] ensures that synthetic efforts employing this building block will yield the correct stereochemistry found in nature. This is essential for comparative bioactivity studies between synthetic and natural isolates.

Chiral Chromatography and Analytical Method Development

Analytical chemists developing chiral separation methods can use 2-[(2S)-oxolan-2-yl]acetic acid as a well-characterized enantiopure standard. Its distinct retention time on chiral stationary phases relative to the (R)-enantiomer [1] makes it valuable for calibrating chiral GC or HPLC systems, validating enantiomeric excess determinations, and assessing the optical purity of synthetic batches.

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